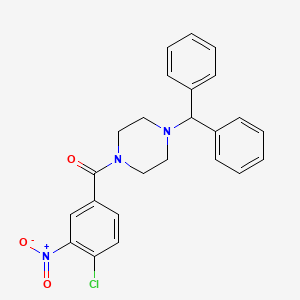![molecular formula C18H17Cl3N2O2 B3612763 1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine CAS No. 346720-26-1](/img/structure/B3612763.png)
1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine, also known as Trazodone, is a psychoactive drug that is primarily used to treat depression and anxiety disorders. It is a member of the serotonin antagonist and reuptake inhibitor (SARI) class of drugs. Trazodone works by inhibiting the reuptake of serotonin and blocking serotonin receptors, leading to increased levels of serotonin in the brain.
Wirkmechanismus
1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine works by inhibiting the reuptake of serotonin and blocking serotonin receptors. This leads to increased levels of serotonin in the brain, which can help improve mood and reduce anxiety. This compound also has antagonistic effects on alpha-adrenergic receptors, which may contribute to its sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of serotonin in the brain, which can help improve mood and reduce anxiety. This compound has also been found to have analgesic properties, making it a potential treatment for chronic pain. In addition, this compound has been shown to have sedative effects, which can help improve sleep.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. This compound has also been extensively studied for its use in treating depression and anxiety disorders, making it a well-known drug in the scientific community. However, there are some limitations to the use of this compound in lab experiments. It can have sedative effects, which can make it difficult to use in experiments that require animals to be awake and alert. In addition, this compound can interact with other drugs, which can complicate experiments that involve multiple drugs.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine. One area of research is the potential use of this compound in treating chronic pain. This compound has been found to have analgesic properties, making it a potential treatment for chronic pain conditions such as fibromyalgia and neuropathic pain. Another area of research is the potential use of this compound in treating PTSD. This compound has been found to have anxiolytic effects, which may make it a potential treatment for PTSD. Finally, there is a need for further research on the potential side effects of this compound, particularly in long-term use.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine has been extensively studied for its use in treating depression and anxiety disorders. It has also been investigated for its potential use in treating other conditions such as insomnia, chronic pain, and post-traumatic stress disorder (PTSD). This compound has been shown to be effective in treating depression and anxiety disorders, with fewer side effects than traditional antidepressants such as selective serotonin reuptake inhibitors (SSRIs). In addition, this compound has been found to have analgesic properties, making it a potential treatment for chronic pain.
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O2/c19-13-2-1-3-15(10-13)22-6-8-23(9-7-22)18(24)12-25-17-5-4-14(20)11-16(17)21/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEMOGFMEBQQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160136 | |
| Record name | 1-[4-(3-Chlorophenyl)-1-piperazinyl]-2-(2,4-dichlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346720-26-1 | |
| Record name | 1-[4-(3-Chlorophenyl)-1-piperazinyl]-2-(2,4-dichlorophenoxy)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346720-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(3-Chlorophenyl)-1-piperazinyl]-2-(2,4-dichlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601160136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}-4-methylbenzamide](/img/structure/B3612683.png)

![N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B3612694.png)
![(3-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B3612700.png)
![N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3612709.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3612719.png)
![2-chloro-5-(5-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3612726.png)
![2-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3612736.png)
![3-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3612745.png)

![4-{[4-(2-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3612750.png)


![4-({4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3612780.png)